molecular formula C8H14ClF2N B1435029 1,1-Difluorospiro[2.5]octan-6-amine hydrochloride CAS No. 1955530-17-2

1,1-Difluorospiro[2.5]octan-6-amine hydrochloride

Cat. No.: B1435029
CAS No.: 1955530-17-2
M. Wt: 197.65 g/mol
InChI Key: QCAZHLJSDLFFML-UHFFFAOYSA-N
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Description

1,1-Difluorospiro[25]octan-6-amine hydrochloride is a chemical compound with the molecular formula C8H14ClF2N It is characterized by a spirocyclic structure, where a spiro[25]octane ring system is substituted with two fluorine atoms and an amine group

Preparation Methods

The synthesis of 1,1-Difluorospiro[2.5]octan-6-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the Spirocyclic Core: The spiro[2.5]octane core is constructed through a series of cyclization reactions.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1,1-Difluorospiro[2.5]octan-6-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Difluorospiro[2.5]octan-6-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of 1,1-Difluorospiro[2.5]octan-6-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The amine group can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

1,1-Difluorospiro[2.5]octan-6-amine hydrochloride can be compared with other fluorinated spirocyclic amines, such as:

    6,6-Difluorospiro[2.5]octan-1-amine hydrochloride: Similar in structure but with the amine group at a different position.

    1,1-Difluorospiro[3.5]nonan-7-amine hydrochloride: A larger spirocyclic system with similar fluorination and amine substitution.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluorospiro[2.5]octan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)5-7(8)3-1-6(11)2-4-7;/h6H,1-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAZHLJSDLFFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CC2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955530-17-2
Record name 1,1-difluorospiro[2.5]octan-6-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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